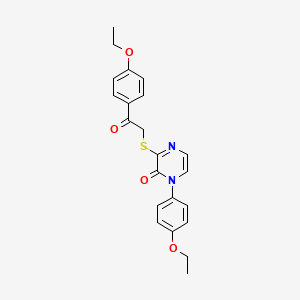

![molecular formula C8H11NO3S B2676104 [3-(Hydroxymethyl)phenyl]methanesulfonamide CAS No. 1493996-36-3](/img/structure/B2676104.png)

[3-(Hydroxymethyl)phenyl]methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

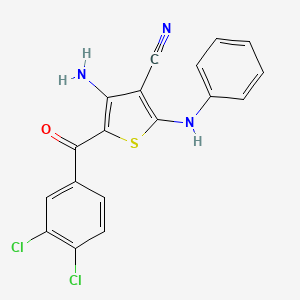

The molecular structure of “[3-(Hydroxymethyl)phenyl]methanesulfonamide” consists of a phenyl group (a ring of six carbon atoms) with a hydroxymethyl group (CH2OH) and a methanesulfonamide group (CH3SO2NH2) attached to it .Physical And Chemical Properties Analysis

“[3-(Hydroxymethyl)phenyl]methanesulfonamide” appears as a solid at room temperature . It has a molecular weight of 201.25 g/mol .科学的研究の応用

Methane Oxidation and Its Implications

The anaerobic oxidation of methane (AOM) with sulfate plays a pivotal role in marine environments, mediated by consortia of methanotrophic archaea and sulfate-reducing bacteria. This process is essential for mitigating methane emissions, a potent greenhouse gas, from aquatic systems. Understanding the lipid biomarker signatures of these microbial communities aids in identifying their presence and activity, offering insights into natural methane mitigation mechanisms (Niemann & Elvert, 2008).

Biomimetic Approaches to Methane Hydroxylation

Biomimetic and bio-inspired methods for methane oxygenation draw inspiration from nature to develop cleaner, less expensive processes for converting methane into valuable chemicals. These approaches can potentially revolutionize chemical production, presenting solutions to material, energy, and environmental challenges. The exploration of nature's strategies for methane oxidation enriches the chemical toolbox and may lead to novel methodologies in chemical synthesis and environmental remediation (Shilov & Shteinman, 2012).

Production and Functionalization of Methane Under Non-oxidative Conditions

The catalytic conversion of methane into higher hydrocarbons under non-oxidative conditions at moderate temperatures represents an innovative approach to methane upgrading. This method circumvents the thermodynamic limitations of traditional processes, providing a novel pathway for generating more complex hydrocarbons from methane. Such advancements could significantly impact the petrochemical industry by offering more efficient and sustainable routes to produce fuels and chemicals (Amariglio, Saint-Just, & Amariglio, 1995).

特性

IUPAC Name |

[3-(hydroxymethyl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c9-13(11,12)6-8-3-1-2-7(4-8)5-10/h1-4,10H,5-6H2,(H2,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNFLFDXJSAKGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CS(=O)(=O)N)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(Hydroxymethyl)phenyl]methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-hexyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2676027.png)

![methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B2676032.png)

![N-(3-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2676035.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methoxybenzyl)propane-1-sulfonamide](/img/structure/B2676038.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2676040.png)

![N-(2-ethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2676044.png)